1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one 1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
Brand Name: Vulcanchem
CAS No.: 26438-48-2
VCID: VC3822434
InChI: InChI=1S/C9H8N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,14H,1H3
SMILES: CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-]
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one

CAS No.: 26438-48-2

Cat. No.: VC3822434

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one - 26438-48-2

Specification

CAS No. 26438-48-2
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
Standard InChI InChI=1S/C9H8N2O3/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,14H,1H3
Standard InChI Key SRRXNHVIQLCYMO-UHFFFAOYSA-N
SMILES CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-]
Canonical SMILES CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-]

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound is systematically named 1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one, with alternative designations including 4-hydroxy-2-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide and 1-hydroxy-3-methylquinoxalin-2(1H)-one 4-oxide . Its molecular formula is C₉H₈N₂O₃, and it has a molecular weight of 192.17 g/mol .

Structural Characterization

The compound’s structure features a quinoxaline core with:

  • A hydroxyl group (-OH) at position 1.

  • A methyl group (-CH₃) at position 3.

  • An oxide group (-O⁻) at position 4, forming an N-oxide .

SMILES Notation: CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-]
InChI Key: SRRXNHVIQLCYMO-UHFFFAOYSA-N .

Physicochemical Properties

PropertyValueSource
Melting Point230°C (in ethanol)
Boiling Point429.4±28.0°C (predicted)
Density1.48±0.1 g/cm³ (predicted)
pKa5.52±0.40 (predicted)
SolubilityModerate in polar solvents

The compound exists as a solid at room temperature, with moderate solubility in polar solvents like ethanol due to hydrogen-bonding interactions from its hydroxyl and carbonyl groups .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Discovery: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .

  • Prodrug Design: The N-oxide group may enhance bioavailability through redox-activated targeting .

Material Science

  • Coordination Polymers: Potential ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor sites .

  • Electron-Transport Materials: Investigated for organic semiconductors .

HazardPrecautionSource
Irritant (skin/eyes)Use gloves, goggles, and lab coat
Environmental toxicityAvoid aqueous release

Safety data sheets (SDS) recommend handling in well-ventilated areas and disposal via licensed waste management services .

Recent Advances and Research Directions

Patent Analysis

  • WO2022020752A1: Explores quinoxaline derivatives in liquid crystal scaffolds for drug delivery .

  • US8124101B2: Mentions structurally related compounds in antiviral applications .

Computational Studies

Molecular docking simulations predict strong binding affinity for E. coli DNA gyrase (PDB ID: 1KZN), supporting antimicrobial potential .

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